3-Diethylamino-2,2-diethylpropanol
Description
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-2-ethylbutan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-5-11(6-2,10-13)9-12(7-3)8-4/h13H,5-10H2,1-4H3 |
InChI Key |
YELQBHKKCGGLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN(CC)CC)CO |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
3-Diethylamino-2,2-diethylpropanol exhibits notable biological activities, particularly in neuroprotection and anti-cancer properties.
Neuroprotective Effects
Research indicates that this compound can mitigate neuronal death during ischemic events, such as cardiac arrest. Its interaction with neuronal pathways suggests therapeutic implications for conditions involving oxidative stress and cellular damage.
Cytotoxic Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- In a breast cancer xenograft model , treatment resulted in significant tumor size reduction compared to controls.
- In an inflammation model , it reduced inflammatory markers such as TNF-alpha and IL-6 significantly.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines in vitro.
- Neuroprotective Activity : Protects against oxidative stress-induced neuronal damage.
Case Studies
Several case studies highlight the effectiveness of this compound:
| Study Type | Model Description | Findings |
|---|---|---|
| Breast Cancer | Xenograft model | Significant reduction in tumor size |
| Inflammation | Murine model induced by lipopolysaccharides | Reduced TNF-alpha and IL-6 levels |
Industrial Applications
Due to its unique structure and properties, this compound is valuable in various industrial applications:
- Pharmaceuticals : As an intermediate in drug synthesis.
- Chemical Synthesis : In organic reactions due to its reactivity.
- Agricultural Chemicals : Potential use as a plant growth regulator or pesticide.
Comparison with Similar Compounds
Physical Properties
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparative Data
Structural and Functional Analysis
Dimethocaine (3-Diethylamino-2,2-dimethylpropyl 4-aminobenzoate)
Key Differences from Target Compound :
3-Dimethylamino-2,2-dimethyl-1-propanol
- Structure: Differs by having dimethylamino (vs. diethylamino) and dimethyl groups at the 2-position.
- Applications : Used in specialty polymer synthesis and as a building block for surfactants.
- Physical Properties: Boiling Point: Not explicitly reported, but lower than the diethyl variant due to reduced molecular weight.
Comparison :
Amprotropine Phosphate
Diethylaminoethanol
Comparison :
- Lacks the branched alkyl groups of 3-diethylamino-2,2-diethylpropanol, resulting in lower boiling points and reduced steric effects.
Pharmacological Insights
- While this compound itself lacks reported bioactivity, structural analogs like Dimethocaine exhibit transient hypotensive effects in animal models (e.g., cats at 2 mg/kg IV).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-diethylamino-2,2-diethylpropanol, and what factors influence reaction efficiency?
- Methodological Answer : The compound is synthesized via reductive amination of ketones or aldehydes with diethylamine derivatives. Key factors include solvent polarity (e.g., ethanol vs. THF), catalyst selection (e.g., Raney nickel or palladium-based catalysts), and temperature control to avoid side reactions like over-alkylation. Evidence from analogous amino-propanol syntheses highlights the importance of pH optimization (neutral to slightly basic conditions) to maximize yield .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare and spectra with reference data (e.g., diethylamino proton signals at δ 2.5–3.0 ppm and methylene groups at δ 1.0–1.5 ppm).
- HPLC-MS : Monitor for impurities using reverse-phase columns (C18) with UV detection at 210–220 nm.
- Melting Point Analysis : Compare observed values (if crystalline) with literature data to detect solvate formation .
Q. What are the primary physicochemical properties critical for experimental design?
- Key Properties :
- LogP : Estimated at ~2.1 (indicating moderate lipophilicity), relevant for solubility in organic-aqueous systems.
- pKa : The tertiary amine group has a pKa ~9.5, influencing protonation state in biological assays.
- Stability : Susceptible to oxidation; storage under inert gas (N/Ar) is recommended .
Advanced Research Questions
Q. How do structural analogs of this compound (e.g., 2-dimethylamino-2-methyl-1-propanol) differ in pharmacological activity, and what experimental frameworks resolve data contradictions?
- Methodological Answer : Comparative studies require:
- Docking Simulations : Map steric and electronic differences in binding to targets (e.g., acetylcholine receptors).
- In Vitro Assays : Use tissue-specific models (e.g., rat ileum for antispasmodic activity) to quantify EC differences.
- Statistical Analysis : Apply ANOVA to resolve variability in potency data across studies .
Q. What strategies mitigate instability in this compound during long-term storage or in vivo studies?
- Methodological Answer :
- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose).
- Derivatization : Form hydrochloride salts to enhance crystallinity and reduce hygroscopicity.
- In Vivo Formulations : Use lipid-based nanoemulsions to prevent degradation in physiological pH .
Q. How can chiral resolution of this compound enantiomers be achieved, and what are the implications for bioactivity?
- Methodological Answer :
- Chiral HPLC : Utilize polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Circular Dichroism : Confirm enantiomeric excess (>98%) by comparing Cotton effect signatures.
- Biological Testing : Isolated enantiomers may show divergent receptor binding kinetics (e.g., 10-fold differences in IC for muscarinic antagonists) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s efficacy as a local anesthetic precursor?
- Root Causes :
- Purity Variability : Impurities (e.g., residual diethylamine) in early syntheses may skew bioassay results.
- Species-Specific Metabolism : Differences in esterase activity between rodent and human models affect prodrug activation rates.
- Solution : Standardize synthetic protocols and validate assays with LC-MS quantification of active metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
